
2,4-Dimethoxybenzylamine
Overview
Description
2,4-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethoxybenzylamine involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the synthesis of 2,4-dimethoxybenzylchloride followed by its reaction with sodium iodide and urotropine in a suitable solvent .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the chloromethylation of 2,4-dimethoxybenzene to form 2,4-dimethoxybenzylchloride, which is then converted to this compound through nucleophilic substitution reactions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of bases like triethylamine (TEA) for amide formation.
Major Products
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: this compound.
Substitution: Various amides and other derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
DMBA has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its amine functional group allows it to act as a nucleophile in various reactions, making it suitable for:
- Synthesis of Antiviral Agents : DMBA has been utilized in the synthesis of anti-HIV-1 agents, demonstrating its relevance in the development of therapeutic compounds .
- Peptide Synthesis : It serves as an effective protecting group in peptide synthesis, preventing unwanted side reactions during the process .
Organic Synthesis
The compound is employed in several synthetic methodologies:
- Ugi Reaction : DMBA is used as an ammonia equivalent in the Ugi reaction, which facilitates the formation of complex molecules such as cyclic peptides and triazoles .
- Copper-Catalyzed Reactions : It plays a role in copper-catalyzed azide-alkyne cycloaddition reactions, contributing to the synthesis of diverse heterocycles .
Enzyme Interaction Studies
Research indicates that DMBA exhibits inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug interactions and metabolic pathways.
Case Study 1: Synthesis of Anti-HIV Agents
A study demonstrated the use of DMBA in synthesizing novel anti-HIV compounds through a multi-step synthetic route involving Ugi reactions and subsequent transformations. The resulting compounds showed promising antiviral activity, highlighting DMBA's utility in medicinal chemistry.
Case Study 2: Peptide Synthesis
DMBA was employed as a protecting group during peptide synthesis to prevent side reactions. The efficiency of this method was compared with other protecting groups, revealing that DMBA resulted in higher yields and fewer by-products.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybenzylamine involves its interaction with various molecular targets, primarily through nucleophilic substitution reactions. The methoxy groups enhance its reactivity, allowing it to participate in a wide range of chemical transformations. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites that exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but with only one methoxy group at the 4 position.
3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxybenzylamine: Similar structure with methoxy groups at the 2 and 5 positions.
Uniqueness
2,4-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its nucleophilicity, making it a valuable intermediate in organic synthesis .
Biological Activity
2,4-Dimethoxybenzylamine is an organic compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure allows it to function as a versatile intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C_9H_13NO_2. It features two methoxy groups attached to the benzene ring, contributing to its chemical reactivity and biological properties. The InChI key for this compound is QOWBXWFYRXSBAS-UHFFFAOYSA-N, which aids in its identification in chemical databases.
Synthesis
This compound can be synthesized through various methods, including:
- Synthesis from 2,4-Dimethoxybenzylchloride : This method involves reacting 2,4-dimethoxybenzylchloride with sodium iodide and urotropine in a solvent such as acetone or ethanol at controlled temperatures (20-60 °C) for about 6 hours .
- Use as a protecting group : In synthetic chemistry, it serves as a protecting group for various functional groups due to its ease of removal under acidic conditions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been utilized in the synthesis of anti-HIV agents and other antibacterial compounds . The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.
The biological activity of this compound is believed to be linked to its structural properties. The methoxy groups may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets. This characteristic is crucial in drug design as it influences pharmacokinetics and bioavailability.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The synthesized compounds were tested using standard microbiological methods, confirming their potential as new antibacterial agents .
- Synthesis of Bioactive Molecules : In another study, this compound served as a precursor for synthesizing complex structures like 1,3-diazaoxindoles. These derivatives exhibited promising biological activities, including anticancer properties .
Research Findings
A comprehensive analysis of the literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. Basic: What are the key physicochemical properties of 2,4-Dimethoxybenzylamine relevant to experimental design?
This compound (CAS 20781-20-8) is a liquid with a molecular formula of C₉H₁₃NO₂, molecular weight 167.21 g/mol, density 1.113 g/mL (25°C), and boiling point 140°C at 1 mmHg . Its LogP value of 1.86 indicates moderate lipophilicity, influencing solubility in organic solvents like dichloromethane or DMSO . The compound’s IR and NMR spectra are critical for structural validation, while its refractive index (n²⁰/D 1.549) aids in purity assessment during synthesis .
Q. Basic: What safety precautions are necessary when handling this compound?
The compound is corrosive (GHS H314), requiring gloves, goggles, and face shields. Avoid inhalation and skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents. Storage recommendations include refrigeration (2–8°C) in airtight, light-protected containers .
Q. Basic: How is this compound utilized as a building block in organic synthesis?
It serves as an ammonia equivalent in multicomponent reactions. For example, in the Ugi-Robinson-Gabriel sequence, it enables the synthesis of 2,4,5-trisubstituted oxazoles by reacting with carboxylic acids, isocyanides, and aldehydes . It is also used in the synthesis of anti-HIV agents and N-hydroxythioureas, where its benzylamine group acts as a nucleophile .
Q. Advanced: How can synthetic routes involving this compound in Ugi reactions be optimized?
Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, in the synthesis of cyclic peptides, combining this compound (1.2 equiv) with peptide acids, isocyanides, and aldehydes in methanol at 50°C for 24 hours achieves yields >70% . Catalytic additives like acetic acid (10 mol%) improve imine formation kinetics . Monitoring via TLC (silica gel, EtOAc/hexane 1:1) ensures reaction progression .
Q. Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with purity ≥97.5% confirmed by GC .
- Spectroscopy : ¹H-NMR (CDCl₃, δ 6.4–7.39 ppm for aromatic protons) and IR (C-N stretch at ~1250 cm⁻¹) validate structure .
- Mass Spectrometry : High-resolution MS (e.g., m/z 384.0 [M+H]⁺ for derivatives) confirms molecular weight .
- Physical Properties : Refractive index (1.549) and melting point (for derivatives like hydrochloride salts, 185–190°C) ensure batch consistency .
Q. Advanced: How can contradictions in reported reaction yields involving this compound be resolved?
Discrepancies in yields (e.g., 65% in oxazole synthesis vs. 73% in amide formation ) often stem from reaction conditions. Variables include:
- Solvent choice : Polar aprotic solvents (DMSO) may enhance nucleophilicity versus methanol .
- Catalyst purity : Trace metals in commercial reagents can alter reaction pathways .
- Workup protocols : Precipitation in ice-water vs. slow crystallization affects yield . Systematic DOE (Design of Experiments) testing these factors is recommended.
Q. Advanced: What role does this compound play in modulating biological activity in medicinal chemistry?
Its electron-rich aromatic ring enhances π-π stacking in enzyme binding pockets. For example, in pseudomonal inhibitors, the 2,4-dimethoxybenzyl group in compound 34n improves IC₅₀ values by 3-fold compared to unsubstituted analogs . In anti-HIV agents, the amine group facilitates hydrogen bonding with viral protease residues . SAR studies suggest that methoxy group positioning impacts solubility and target affinity .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBXWFYRXSBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174869 | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-20-8 | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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